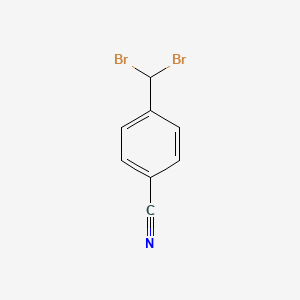

4-(Dibromomethyl)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Dibromomethyl)benzonitrile is an organic compound with the molecular formula C8H5Br2N It is a derivative of benzonitrile, where the hydrogen atoms at the para position are replaced by a dibromomethyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dibromomethyl)benzonitrile typically involves the bromination of benzonitrile derivatives. One common method is the bromination of 4-methylbenzonitrile using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction proceeds through the formation of a dibromomethyl intermediate, which is then converted to the final product .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

4-(Dibromomethyl)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The dibromomethyl group can be substituted by nucleophiles such as amines and alcohols, leading to the formation of imines and acetals.

Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.

Reduction Reactions: Reduction of the nitrile group can yield primary amines.

Common Reagents and Conditions

Substitution: Reagents like primary amines and trialkyl orthoformates are commonly used under mild conditions to form imines and acetals.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are employed.

Major Products

Imines: Formed by the reaction with primary amines.

Acetals: Formed by the reaction with trialkyl orthoformates.

Benzoic Acid Derivatives: Formed by oxidation reactions.

Aplicaciones Científicas De Investigación

4-(Dibromomethyl)benzonitrile has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Materials Science: The compound is utilized in the preparation of advanced materials, such as polymers and liquid crystals.

Biological Studies: It serves as a building block for the synthesis of biologically active molecules, which are studied for their potential therapeutic effects.

Industrial Applications: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of 4-(Dibromomethyl)benzonitrile involves its reactivity towards nucleophiles and electrophiles. The dibromomethyl group is highly reactive, allowing for various substitution and addition reactions. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of imines and other derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparación Con Compuestos Similares

Similar Compounds

4-Bromobenzonitrile: A simpler derivative with a single bromine atom at the para position.

4-Chlorobenzonitrile: Contains a chlorine atom instead of bromine at the para position.

4-Iodobenzonitrile: Contains an iodine atom at the para position.

Uniqueness

4-(Dibromomethyl)benzonitrile is unique due to the presence of the dibromomethyl group, which imparts distinct reactivity compared to its mono-halogenated counterparts.

Actividad Biológica

4-(Dibromomethyl)benzonitrile, a halogenated aromatic compound, has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structure and potential biological activities. This compound features a dibromomethyl group attached to a benzonitrile framework, which enhances its reactivity and ability to interact with various biological macromolecules.

The molecular formula of this compound is C₉H₈Br₂N, with a molecular weight of approximately 276.98 g/mol. The presence of bromine atoms significantly influences its chemical behavior, making it a candidate for various biological applications.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. The dibromomethyl and carbonitrile groups facilitate interactions that can alter the function of target molecules, potentially leading to therapeutic effects. This mechanism is crucial in understanding its role as a biochemical probe and in drug development.

Biological Activities

Research indicates that this compound exhibits several important biological activities:

- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacteria and fungi, suggesting its potential as an antimicrobial agent.

- Anticancer Properties : Preliminary investigations indicate that it may induce apoptosis in cancer cells, making it a candidate for further exploration in cancer therapy.

- Interaction with Biological Macromolecules : The compound has been studied for its ability to bind to proteins involved in cellular signaling pathways, which could elucidate its mechanism of action in biological systems .

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial properties of this compound against common pathogens. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 50 µg/mL. -

Anticancer Activity :

In vitro assays showed that treatment with this compound led to a reduction in cell viability in various cancer cell lines, including breast and lung cancer cells. The compound triggered apoptotic pathways, as evidenced by increased levels of caspase activity. -

Biochemical Probing :

The compound was utilized as a biochemical probe to study protein interactions within cellular environments. Its binding affinity for specific enzymes was measured using surface plasmon resonance (SPR), revealing potential applications in drug design .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Bromo-3-bromomethylbenzonitrile | One less bromine than the target compound | Moderate antimicrobial properties |

| 4-Dibromomethylbenzonitrile | Lacks the nitrile group | Antimicrobial activity noted |

| 3-Bromo-4-methoxybenzonitrile | Contains a methoxy group instead of dibromomethyl | Anticancer properties reported |

This comparison highlights how the unique combination of three bromine atoms and a nitrile group in this compound enhances its reactivity and biological activity compared to similar compounds.

Propiedades

Fórmula molecular |

C8H5Br2N |

|---|---|

Peso molecular |

274.94 g/mol |

Nombre IUPAC |

4-(dibromomethyl)benzonitrile |

InChI |

InChI=1S/C8H5Br2N/c9-8(10)7-3-1-6(5-11)2-4-7/h1-4,8H |

Clave InChI |

GYQNIXGSKFFVIK-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1C#N)C(Br)Br |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.